molecular formula C10H12ClF3N2 B2408964 2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride CAS No. 2337333-95-4

2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B2408964
CAS No.: 2337333-95-4
M. Wt: 252.67
InChI Key: VSBVFFHHDIMQNG-UHFFFAOYSA-N
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Description

2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C10H11F3N2·HCl. It is known for its unique structure, which includes a pyrrolidine ring and a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride typically involves the reaction of pyrrolidine with 6-(trifluoromethyl)pyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride is unique due to the combination of the pyrrolidine ring and the trifluoromethyl group attached to the pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-pyrrolidin-3-yl-6-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2.ClH/c11-10(12,13)9-3-1-2-8(15-9)7-4-5-14-6-7;/h1-3,7,14H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRJVECRMWUTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2337333-95-4
Record name 2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride
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